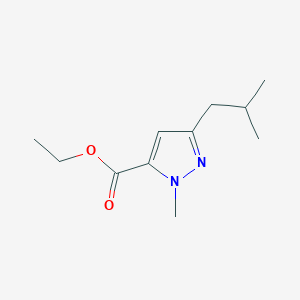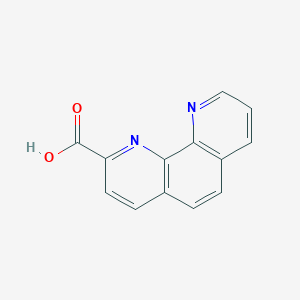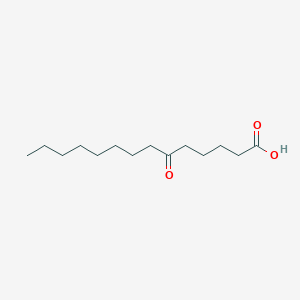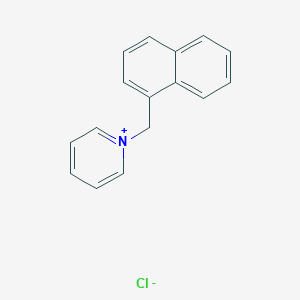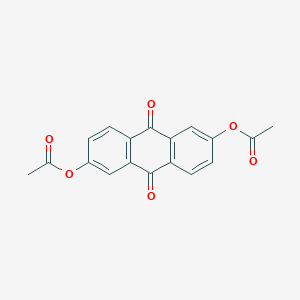
2,6-Diacetoxy-9,10-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diacetoxy-9,10-anthraquinone (DAQ) is a chemical compound that belongs to the class of organic compounds known as anthraquinones. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. DAQ is synthesized using various methods, and it has been found to have numerous applications in different fields of research. In
Mécanisme D'action
The mechanism of action of 2,6-Diacetoxy-9,10-anthraquinone is not fully understood. However, studies have shown that it can induce cell death in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
2,6-Diacetoxy-9,10-anthraquinone has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. 2,6-Diacetoxy-9,10-anthraquinone has also been found to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it has limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone. One direction is the development of new drugs based on its antitumor, antibacterial, and antiviral properties. Another direction is the exploration of its potential as a fluorescent probe for the detection of DNA damage. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Conclusion
In conclusion, 2,6-Diacetoxy-9,10-anthraquinone is a chemical compound that has numerous scientific research applications. It is synthesized using various methods, and it has been found to have antitumor, antibacterial, and antiviral properties. 2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it also has limitations, such as its low solubility in water and its potential toxicity. There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone, including the development of new drugs and the exploration of its potential as a fluorescent probe for the detection of DNA damage.
Méthodes De Synthèse
2,6-Diacetoxy-9,10-anthraquinone can be synthesized using various methods, including the oxidation of 2,6-dimethoxyanthraquinone, the Friedel-Crafts acylation of 9,10-anthraquinone, and the oxidation of 2,6-diacetoxyanthracene. The most commonly used method is the oxidation of 2,6-dimethoxyanthraquinone. This method involves the use of potassium permanganate as an oxidizing agent in the presence of acetic acid and water. The reaction yields 2,6-Diacetoxy-9,10-anthraquinone as the final product.
Applications De Recherche Scientifique
2,6-Diacetoxy-9,10-anthraquinone has numerous scientific research applications, including its use in the synthesis of dyes, pigments, and pharmaceuticals. It has also been used as a fluorescent probe for the detection of DNA damage. 2,6-Diacetoxy-9,10-anthraquinone has been found to have antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
1747-94-0 |
|---|---|
Nom du produit |
2,6-Diacetoxy-9,10-anthraquinone |
Formule moléculaire |
C18H12O6 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(6-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-11-3-5-13-15(7-11)17(21)14-6-4-12(24-10(2)20)8-16(14)18(13)22/h3-8H,1-2H3 |
Clé InChI |
BHWZEQPVLJDOIW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |
Synonymes |
2,6-Diacetoxy-9,10-anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



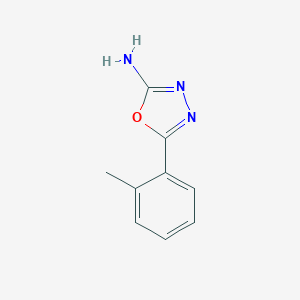
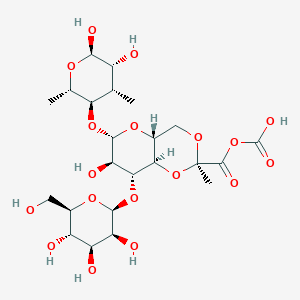
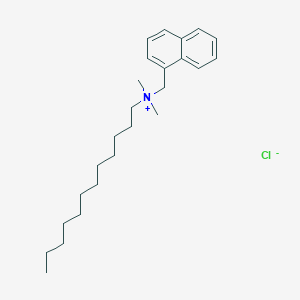
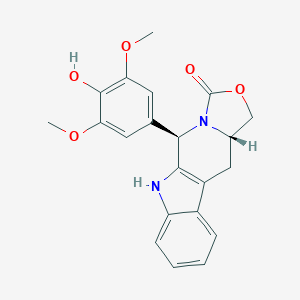
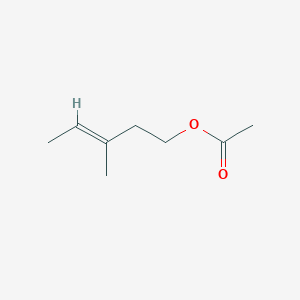
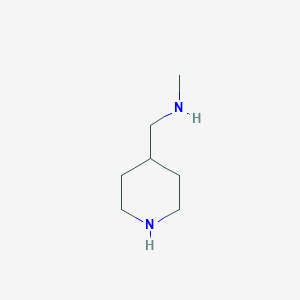
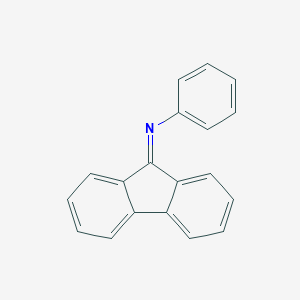
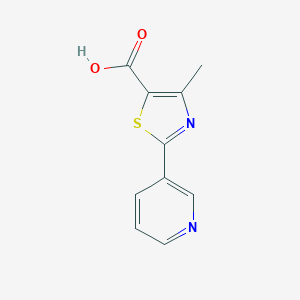
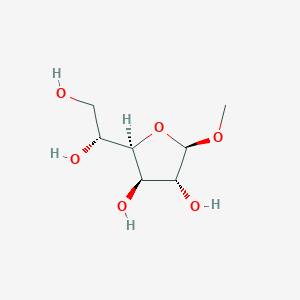
![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
